molecular formula C10H10N2O B1464146 (3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 149872-98-0

(3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1464146
CAS No.: 149872-98-0
M. Wt: 174.2 g/mol
InChI Key: ZHQAKFGSWPXCPH-UHFFFAOYSA-N
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Description

(3-phenyl-1H-pyrazol-4-yl)methanol (CAS 149872-98-0) is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in the development of bioactive molecules . Scientific literature highlights that derivatives based on the 3-phenyl-1H-pyrazole structure are of significant interest for their potential anti-inflammatory properties . For instance, certain synthetic analogs have demonstrated potent inhibitory effects on the production of pro-inflammatory mediators like NO and PGE2 in cellular models, and have shown high binding affinity to the COX-2 enzyme, a common anti-inflammatory target . Furthermore, related pyrazole-carbaldehyde intermediates are utilized in the synthesis of novel heterocyclic compounds, including 1,3,4-thiadiazoles and 1,3-thiazoles, which are being explored for their cytotoxic activity against various human cancer cell lines . This makes this compound a valuable precursor for researchers working in anticancer and anti-inflammatory agent development. Please handle with care and refer to the product's Safety Data Sheet (SDS). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenyl-1H-pyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQAKFGSWPXCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffractional Characterization of 3 Phenyl 1h Pyrazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be instrumental in identifying the various proton environments in (3-phenyl-1H-pyrazol-4-yl)methanol. The spectrum would be expected to show distinct signals for the protons of the phenyl ring, the pyrazole (B372694) ring, the methylene (B1212753) group (-CH₂OH), and the hydroxyl proton (-OH).

The protons on the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns would depend on the electronic effects of the pyrazole substituent. The proton at position 5 of the pyrazole ring would likely resonate in the aromatic region as well, with its specific chemical shift influenced by the neighboring phenyl and hydroxymethyl groups.

The two protons of the methylene group (CH₂) adjacent to the hydroxyl group would be expected to appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the aliphatic region of the spectrum (typically δ 4.0-5.0 ppm). The hydroxyl proton itself would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding. The NH proton of the pyrazole ring would also give a characteristic signal, the chemical shift of which is sensitive to the solvent and temperature.

Due to the absence of specific experimental data in the searched literature, a data table for the ¹H NMR of this compound cannot be provided.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom.

The spectrum would be expected to show signals for the six carbons of the phenyl ring, the three carbons of the pyrazole ring, and the single carbon of the hydroxymethyl group. The chemical shifts of the phenyl carbons would be influenced by the pyrazole substituent. The carbons of the pyrazole ring would have characteristic chemical shifts that help to confirm the heterocyclic structure. The carbon of the methylene group (-CH₂OH) would appear in the aliphatic region of the spectrum.

Without access to published experimental results, a specific data table of ¹³C NMR chemical shifts for this compound cannot be compiled.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for the definitive assignment of the proton and carbon signals and for establishing the connectivity of the entire molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the protons within the phenyl and pyrazole rings.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC experiments would show correlations between protons and carbons that are two or three bonds apart, providing critical information about the connectivity between the phenyl ring, the pyrazole ring, and the hydroxymethyl group.

Specific 2D NMR data for this compound is not available in the public domain based on the conducted searches.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms would provide insight into their hybridization and participation in the aromatic system. The tautomerism of the NH-pyrazole ring can also be studied using this technique, often at low temperatures to slow the proton exchange between the two nitrogen atoms. sigmaaldrich.com

Detailed ¹⁵N NMR data for this compound has not been found in the available literature.

Mass Spectrometric (MS) Confirmation of Molecular Identity

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a particularly powerful MS technique that can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the compound by distinguishing between molecules with the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₀N₂O), HRMS would be used to confirm its elemental composition by providing an exact mass that matches the calculated theoretical mass. The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure.

Specific HRMS data for this compound is not present in the searched scientific literature.

Fragmentation Pathway Analysis for Structural Validation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The process typically begins with the ionization of the molecule, forming a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion is expected at an m/z value corresponding to its molecular formula, C10H10N2O.

Subsequent fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for phenylmethanol and its derivatives involves the loss of a neutral molecule, such as water or formaldehyde, from the molecular ion. youtube.com Another prominent fragmentation involves cleavage of the bond between the pyrazole ring and the methanol (B129727) group, leading to the formation of characteristic fragment ions. The stability of the resulting fragments, often stabilized by the aromatic nature of the pyrazole and phenyl rings, dictates the observed fragmentation pattern. Analysis of these fragment ions allows for the confident identification and structural validation of the this compound molecule.

X-ray Crystallography for Solid-State Structural Definition

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction analysis of pyrazole derivatives offers unambiguous structural confirmation. nih.govnih.gov For instance, in derivatives like 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the crystal structure reveals the relative orientations of the different ring systems. nih.gov The central pyrazole ring is often found to be nearly planar, with the phenyl and other substituent groups adopting specific dihedral angles with respect to this plane. nih.govnih.gov

In the case of this compound derivatives, the crystal structure would define the precise geometry of the pyrazole core and the orientation of the phenyl and hydroxymethyl substituents. This information is crucial for understanding the steric and electronic effects that govern the molecule's properties. The table below presents representative crystallographic data for related pyrazole derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef
C16H15N3OOrthorhombicPbca14.96386.363928.2466902689.878 nih.gov
C15H13N3OMonoclinicP2₁/c9.580715.17208.737093.61801267.464 nih.gov

Analysis of Tautomeric Preferences and Conformational Dynamics in Crystalline Forms

Pyrazoles can exist in different tautomeric forms, and X-ray crystallography is instrumental in identifying the preferred tautomer in the solid state. For pyrazole derivatives, the position of the N-H proton can vary, leading to different isomers. The unambiguous location of hydrogen atoms in the crystal structure, often through difference Fourier maps, can confirm the dominant tautomeric form. nih.gov

Furthermore, the conformation of the molecule, particularly the rotation around single bonds, is fixed in the crystalline state. Studies on related pyrazole compounds have shown that the phenyl and other substituent rings are often twisted with respect to the central pyrazole ring due to steric hindrance. nih.gov The study of different crystalline forms, or polymorphs, can reveal the accessible conformational space of the molecule. researchgate.netrsc.org For this compound, this would involve determining the orientation of the phenyl group and the conformation of the hydroxymethyl group relative to the pyrazole ring.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which can be elucidated through X-ray diffraction. rsc.org For this compound, the presence of a hydroxyl group and the N-H group of the pyrazole ring makes it a prime candidate for forming extensive hydrogen bonding networks. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.netnih.govst-andrews.ac.uk

Theoretical and Computational Investigations of 3 Phenyl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic behavior and energetic properties of (3-phenyl-1H-pyrazol-4-yl)methanol. These methods allow for a detailed examination of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a principal method for the computational study of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine the optimized molecular geometry of this compound. nih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

The optimized geometry provides key structural parameters. For instance, in related pyrazole structures, the N–N bond length in the pyrazole ring has been calculated to be around 1.37-1.38 Å, which is in good agreement with experimental findings. nih.gov Similarly, bond angles such as the C-C-N and N-N-C within the pyrazole ring are crucial in understanding the ring's planarity and any distortions caused by its substituents. nih.gov

Beyond geometry, DFT is instrumental in calculating various electronic properties that govern the molecule's behavior. These properties offer a quantitative measure of the molecule's stability and reactivity.

Calculated Electronic Properties of a Pyrazole Derivative:

PropertyValue
Chemical Hardness (η)1.71 eV
Chemical Potential (μ)-4.21 eV
Global Electrophilicity (ω)5.182 eV
Note: Data is for a related pyrazole derivative, M1, calculated at the B3LYP/6-31G(d,p) level of theory. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For pyrazole derivatives, the distribution of these orbitals provides insight into reactive sites. Typically, the HOMO is located over the pyrazole ring and its nitrogen atoms, while the LUMO is often situated on the phenyl ring. nih.gov This distribution indicates that the pyrazole moiety is the likely site for electrophilic attack, while the phenyl ring is more susceptible to nucleophilic attack.

FMO Energies for a Related Pyrazole Derivative (M1):

OrbitalEnergy (eV)
HOMO-5.92
LUMO-2.50
HOMO-LUMO Gap (ΔE)3.42
Note: Data is for a related pyrazole derivative, M1, calculated at the B3LYP/6-31G(d,p) level of theory. nih.gov

Reactivity descriptors derived from FMO energies, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), further quantify the molecule's reactivity. nih.gov

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These predicted shifts can be compared with experimental data to confirm the molecular structure.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also calculated using DFT. nih.govnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good match with experimental spectra. nih.gov This analysis helps in assigning specific vibrational modes to the functional groups within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). jcsp.org.pk This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in the experimental spectrum. jcsp.org.pkresearchgate.net These calculations can reveal the nature of electronic transitions within the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

This compound possesses rotational freedom around its single bonds, leading to various possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. By calculating the energy of each conformation, a potential energy surface or landscape can be constructed. nih.gov The global minimum on this surface corresponds to the most stable conformer, which is the most likely structure to be observed experimentally. nih.gov

Studies of Tautomeric Equilibria and Interconversion Mechanisms

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, this results in an equilibrium between the 1H- and 2H-tautomers. Computational studies can predict the relative energies of these tautomers, indicating which form is more stable and therefore more abundant at equilibrium. nih.gov

Furthermore, these calculations can elucidate the mechanism of interconversion between the tautomers. By mapping the reaction pathway and identifying the transition state, the energy barrier for the tautomerization process can be determined. acs.org This information is crucial for understanding the dynamic behavior and reactivity of the molecule in different chemical environments.

Mechanistic Studies of Chemical Reactions Involving this compound

The chemical reactivity of this compound is a subject of significant interest in computational chemistry, focusing on the elucidation of reaction mechanisms at a molecular level. Theoretical studies provide a framework for understanding and predicting the course of chemical transformations involving this pyrazole derivative. These investigations primarily employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and rationalize selectivity.

Computational chemistry offers powerful tools to explore the intricate details of reaction pathways involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed.

One of the key reactive sites in this compound is the hydroxymethyl group at the C4 position. Its oxidation to the corresponding aldehyde, (3-phenyl-1H-pyrazol-4-yl)carbaldehyde, represents a fundamental transformation. Theoretical models can elucidate the stepwise mechanism of this oxidation. For instance, a DFT study on the oxidation of methanol (B129727) on a catalytic surface reveals a series of dehydrogenation steps. mdpi.comup.pt By analogy, the oxidation of this compound can be proposed to proceed through a similar pathway involving the sequential removal of hydrogen atoms. The initial step would be the cleavage of a C-H bond from the methanol group, followed by the cleavage of the O-H bond, or vice-versa, to form a formaldehyde-like intermediate which then tautomerizes to the more stable aldehyde.

The transition state for each step can be computationally located and characterized. For example, the transition state for the initial C-H bond activation would feature an elongated C-H bond and the formation of a new bond with the oxidizing agent. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.

Another important aspect of the reactivity of this compound is the electrophilic substitution on the pyrazole ring. Pyrazole itself is known to undergo electrophilic substitution preferentially at the C4 position. rrbdavc.orgglobalresearchonline.net However, since the C4 position is already substituted in the target molecule, electrophilic attack would be directed to other positions. Computational studies can predict the most likely site of electrophilic attack by analyzing the electron density distribution in the molecule and the stability of the resulting carbocation intermediates (sigma-complexes). libretexts.org The phenyl group at C3 and the hydroxymethyl group at C4 will influence the regioselectivity of such reactions.

The pyrazole ring also possesses two nitrogen atoms, which can act as nucleophiles or be protonated. Annular tautomerism, the migration of a proton between the two nitrogen atoms, is a characteristic feature of pyrazoles and can play a crucial role in their reaction mechanisms. mdpi.com Computational studies can determine the relative energies of the different tautomers and the energy barriers for their interconversion, providing insights into which tautomer is more likely to be involved in a particular reaction. mdpi.com

Table 1: Hypothetical Calculated Energies for the Oxidation of this compound to (3-phenyl-1H-pyrazol-4-yl)carbaldehyde

SpeciesDescriptionRelative Energy (kcal/mol)
R This compound + Oxidant0.0
TS1 Transition state for the first dehydrogenation+25.3
I1 Intermediate after the first dehydrogenation+5.7
TS2 Transition state for the second dehydrogenation+15.1
P (3-phenyl-1H-pyrazol-4-yl)carbaldehyde + Reduced Oxidant-10.2

Note: The energy values in this table are hypothetical and serve to illustrate the type of data that can be obtained from computational studies of reaction mechanisms.

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. These predictions are based on the analysis of the electronic and steric properties of the molecule and the calculated energies of the various possible transition states.

Regioselectivity:

In reactions involving the pyrazole ring, such as N-alkylation or N-acylation, the presence of two distinct nitrogen atoms (N1 and N2) raises the question of regioselectivity. The substitution pattern of this compound, with a phenyl group at C3, will electronically and sterically differentiate the two nitrogen atoms. Theoretical calculations can predict which nitrogen atom is more nucleophilic and therefore more likely to react with an electrophile. The calculated relative energies of the N1- and N2-substituted products, as well as the activation energies of the corresponding transition states, can provide a quantitative prediction of the regioselectivity. nih.gov Generally, steric hindrance from the adjacent phenyl group at C3 would be expected to influence the approach of an electrophile to the N2 position.

For electrophilic substitution on the pyrazole ring, computational models can predict the most favorable position for attack. While the C4 position is blocked, the C5 position remains available. The directing effects of the existing phenyl and hydroxymethyl substituents would be key in determining the outcome. DFT calculations of the charge distribution and the energies of the sigma-complexes for attack at different positions can rationalize and predict the observed regioselectivity. nih.gov

Stereoselectivity:

For reactions involving the creation of a new stereocenter, computational chemistry can be used to predict the stereochemical outcome. For instance, if the hydroxymethyl group of this compound were to participate in a reaction that generates a chiral center, theoretical calculations could be employed to determine which stereoisomer would be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

A study on the regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles proposed a mechanism where a silver catalyst plays a key role in guiding the stereochemical outcome. nih.gov This highlights how computational models can be used to understand the role of catalysts in controlling stereoselectivity. While no specific studies on stereoselective reactions of this compound are available, the principles of analyzing diastereomeric transition states would be applicable.

Table 2: Theoretical Prediction of Regioselectivity in the N-Methylation of this compound

ProductPosition of MethylationCalculated Activation Energy (kcal/mol)Predicted Product Ratio
1-methyl-3-phenyl-1H-pyrazol-4-yl)methanolN118.5Major
1-methyl-5-phenyl-1H-pyrazol-4-yl)methanolN2 (after tautomerization)20.1Minor

Note: The values in this table are hypothetical and for illustrative purposes, demonstrating how computational chemistry can be used to predict regioselectivity based on calculated activation energies.

Chemical Transformations and Derivatization Strategies of 3 Phenyl 1h Pyrazol 4 Yl Methanol

Functionalization at the Hydroxymethyl Moiety

The primary alcohol of (3-phenyl-1H-pyrazol-4-yl)methanol is a key site for chemical modifications, enabling its conversion into various functional groups.

Oxidation Reactions to Carbonyls (Aldehydes) and Carboxylic Acids

The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde, or further oxidized to the carboxylic acid, 3-phenyl-1H-pyrazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the oxidation of a related compound, (3-benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol, to the corresponding aldehyde has been achieved using manganese dioxide. ktu.edu The Vilsmeier-Haack reaction is another method to introduce a formyl group at the 4-position of the pyrazole (B372694) ring, which can then be oxidized to a carboxylic acid.

The resulting aldehydes are valuable intermediates in organic synthesis. They can undergo a variety of reactions, including the synthesis of imines and participation in C-C bond-forming reactions like the Suzuki, Sonogashira, and Heck cross-coupling reactions. ktu.eduresearchgate.net For example, 1,3-diphenylpyrazole-4-carboxaldehyde has been used to synthesize various derivatives through reactions with aryl hydrazine (B178648) derivatives. ekb.eg

The carboxylic acid derivatives are also of significant interest. They can be prepared by the hydrolysis of corresponding esters or by the oxidation of the 4-formylpyrazole. These carboxylic acids can exhibit tautomerism, where the NH proton can migrate between the two nitrogen atoms of the pyrazole ring.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification and etherification to produce a range of derivatives. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride, often in the presence of a catalyst. For instance, pyrazole-3-carboxylic acid chlorides have been reacted with various alcohols to form the corresponding esters. researchgate.net Similarly, etherification can be carried out to introduce an ether linkage.

These reactions are fundamental in modifying the polarity and steric properties of the parent molecule, which can influence its biological activity and physical properties.

Nucleophilic Substitution Reactions to Introduce Diverse Functionalities

The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functionalities, including amines, azides, and thiols. These transformations significantly expand the chemical space accessible from this compound. For example, the synthesis of various pyrazole derivatives has been achieved through nucleophilic substitution reactions on the pyrazole ring. nih.gov

Modifications of the Pyrazole Ring System

The pyrazole ring itself is amenable to various modifications, further enhancing the structural diversity of compounds derived from this compound.

Electrophilic Aromatic Substitution on the Pyrazole Core

The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. lumenlearning.commasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The unique properties of pyrazoles are attributed to the electrophilic substitution reactions that typically occur at the C4 position. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.com These reactions are crucial for introducing new functional groups directly onto the pyrazole core.

Utilization of this compound as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile and reactive intermediate in organic synthesis, providing a valuable scaffold for the construction of more elaborate molecular architectures. Its bifunctional nature, possessing both a reactive hydroxyl group and an aromatic pyrazole core, allows for a variety of chemical transformations. This enables its use as a key starting material in the synthesis of complex heterocyclic systems and as a foundational unit for the development of specialized ligands for coordination chemistry. The strategic manipulation of its hydroxyl functionality, often through conversion to a more reactive leaving group, unlocks pathways to a diverse range of complex molecules.

Construction of Fused and Bridged Heterocyclic Systems

The hydroxymethyl group at the 4-position of the 3-phenyl-1H-pyrazole core is a key functional handle for elaboration into fused heterocyclic systems. A common and effective strategy involves the conversion of the alcohol into a more reactive intermediate, such as a halomethyl derivative, which can then undergo intramolecular cyclization reactions.

A notable example is the synthesis of pyrazolo[4,3-c]quinolines. The process commences with the reduction of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to its corresponding alcohol, (3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). semanticscholar.org This alcohol is then activated by converting it to the 4-(chloromethyl) derivative with thionyl chloride (SOCl₂). semanticscholar.org The resulting electrophilic chloromethyl-pyrazole is a versatile intermediate. It can be converted to an amine through reaction with sodium azide (B81097) followed by reduction. The subsequent intramolecular cyclization of the aminomethyl derivative, achieved by heating in the presence of a base like potassium carbonate, leads to the formation of the fused 2-phenyl-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline ring system. semanticscholar.org

This synthetic approach highlights a general principle: this compound and its analogues are valuable precursors for fused systems. The initial alcohol provides a latent electrophilic center that, once activated, can react with nucleophiles positioned elsewhere on the molecule or on a reacting partner to forge new rings. While many syntheses of fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines, start from the corresponding pyrazole-4-carbaldehydes, the reduction to the pyrazolyl-methanol is a crucial step in pathways requiring subsequent nucleophilic substitution at the 4-position methyl group. semanticscholar.orgmdpi.com

The table below outlines the key transformation sequence for the synthesis of a pyrazolo[4,3-c]quinoline system starting from a pyrazolyl-methanol derivative. semanticscholar.org

StepStarting MaterialReagent(s)ProductPurpose
1(3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanolThionyl chloride (SOCl₂)4-(chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazoleActivation of the hydroxyl group
24-(chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole1. Sodium azide (NaN₃)2. Raney NiN-[3-(2-chlorophenyl)-pyrazol-4-yl]methylamineIntroduction of the amine nucleophile
3N-[3-(2-chlorophenyl)-pyrazol-4-yl]methylaminePotassium carbonate (K₂CO₃), DMF, heat2-phenyl-4,5-dihydro-2H-pyrazolo[4,3-c]quinolineIntramolecular cyclization to form the fused ring

Preparation of Ligands for Coordination Chemistry

The pyrazole moiety is a well-established coordinating unit in inorganic chemistry, and the this compound scaffold provides an excellent entry point for the synthesis of novel ligands. researchgate.net The hydroxymethyl group can be readily modified to introduce additional donor atoms, leading to the formation of polydentate ligands capable of chelating metal ions. These ligands are instrumental in the construction of coordination complexes and polynuclear assemblies. researchgate.netscispace.compen2print.org

Research has demonstrated that pyrazolyl-alcohols are promising precursors for creating new, asymmetric ligands. For instance, the related compound, N-(tetrahydropyran-2-yl)-5-(hydroxymethyl)-4-phenylpyrazole, has been identified as a key intermediate for accessing new asymmetric amine ligands. rsc.org This highlights the synthetic utility of the hydroxymethyl group in ligand design. This alcohol can be further functionalized, for example, by converting it into an amine or by using it to link to other heterocyclic units, thereby creating multidentate ligand systems. rsc.org

The general strategy involves using the hydroxymethyl group as a point of attachment to build more complex ligand architectures. For example, condensation reactions between pyrazolyl-methanol derivatives and primary or secondary amines can generate N-donor ligands with varying denticity and steric properties. These pyrazole-containing ligands are of significant interest for modeling the active sites of metalloenzymes and for developing catalysts for a range of chemical transformations. nih.gov The resulting coordination complexes often exhibit interesting structural, electronic, and reactive properties, driven by the specific coordination environment enforced by the pyrazole-based ligand. pen2print.orgnih.gov

The table below summarizes the potential of pyrazolyl-methanol compounds as precursors for ligand synthesis, as suggested by related studies. rsc.org

Precursor TypePotential FunctionalizationTarget Ligand TypeApplication in Coordination Chemistry
(Hydroxymethyl)pyrazoleConversion to amine, ether linkage, or ester linkageAsymmetric amine ligands, Polydentate N,O-donor ligandsSynthesis of mononuclear and polynuclear metal complexes, Catalysis
(Hydroxymethyl)pyrazoleCondensation with other heterocyclic aminesBridging or chelating ligands with multiple donor sitesConstruction of heterometallic complexes, Study of magnetic interactions

Future Perspectives in 3 Phenyl 1h Pyrazol 4 Yl Methanol Research

Development of Novel and Highly Efficient Synthetic Methodologies

The future of (3-phenyl-1H-pyrazol-4-yl)methanol research is intrinsically linked to the development of more sophisticated and efficient synthesis methods. While traditional approaches have proven effective, the focus is shifting towards greener, more atom-economical, and highly selective reactions.

Key areas of development include:

Catalytic C-H Activation: Novel strategies, such as the Rh(III)-catalyzed C–H activation/[5 + 2] cyclization, are enabling the one-step synthesis of complex, fused-ring systems from pyrazole (B372694) precursors. acs.org This approach offers high atom economy and provides access to unique molecular architectures. acs.org

Advanced Cross-Coupling Reactions: The use of modern cross-coupling techniques, like the Suzuki–Miyaura reaction, allows for the direct introduction of the phenyl group onto the pyrazole core. rsc.org Future work will likely focus on expanding the scope of these reactions and developing more robust catalysts that operate under milder conditions. rsc.org

One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, researchers are designing one-pot syntheses that combine multiple reaction steps into a single operation. researchgate.net These methods are not only more time- and resource-efficient but also open avenues for creating diverse libraries of pyrazole derivatives.

Regiocontrolled Synthesis: Achieving precise control over the substitution pattern on the pyrazole ring is a significant challenge. Methodologies that allow for the selective synthesis of specific regioisomers, for instance by choosing between a hydrazine (B178648) salt or its free base form, are crucial for targeted drug design and materials science. acs.org

Green Chemistry Approaches: The development of solvent-free and base-free oxidative reactions represents a move towards more environmentally benign synthetic protocols. mdpi.com These "green" methods reduce hazardous waste and simplify product purification. mdpi.com

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic C-H Activation Direct functionalization of C-H bondsHigh atom economy, access to complex scaffolds acs.org
Suzuki-Miyaura Coupling C-C bond formation using palladium catalystsGood functional group tolerance, reliable rsc.org
One-Pot Reactions Multiple transformations in a single flaskIncreased efficiency, reduced waste researchgate.net
Regiocontrolled Synthesis Selective formation of one isomer over othersPrecise molecular design, improved purity acs.org
Green Oxidative Reactions Solvent-free and base-free conditionsEnvironmentally friendly, simplified purification mdpi.com

Exploration of Advanced Analytical and Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to fully characterize their three-dimensional structure and intermolecular interactions becomes paramount.

Future research will increasingly rely on:

Hirshfeld Surface Analysis: Going beyond simple structural determination, Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method helps in understanding the nature and strength of forces like hydrogen bonding and π–π stacking, which are critical for crystal engineering and understanding biological activity. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions and aiding in the structural elucidation of novel compounds. mdpi.com

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, future applications will involve more advanced multi-dimensional NMR experiments to resolve complex structures and study dynamic processes in solution. acs.orgmdpi.com

Analytical TechniqueInformation GainedSignificance in Research
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, angles nih.govUnambiguous structural confirmation, conformational analysis nih.gov
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts nih.govUnderstanding crystal packing, predicting solid-state properties nih.gov
High-Resolution Mass Spectrometry Exact molecular formula mdpi.comAccurate identification of new compounds mdpi.com
Advanced NMR Spectroscopy Detailed connectivity and spatial relationships acs.orgmdpi.comStructural elucidation of complex molecules in solution acs.orgmdpi.com

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and analysis is a powerful strategy that is set to accelerate research in the field of pyrazole chemistry. This synergy allows for a deeper understanding of molecular properties and provides a predictive framework for designing new compounds with desired functions.

Key aspects of this integrated approach include:

DFT (Density Functional Theory) Calculations: Theoretical calculations are used to predict and understand the structural, electronic, and optical properties of pyrazole derivatives. For example, DFT can be used to calculate theoretical absorption spectra, which can then be compared with experimental data to validate the computational model. researchgate.net

Molecular Docking and Dynamics: In drug discovery, computational docking simulations are used to predict how a molecule might bind to a biological target, such as a protein kinase. mdpi.comnih.gov Molecular dynamics (MD) simulations can then provide insights into the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to identify the key structural features of a molecule that are essential for its biological activity. mdpi.com This information is invaluable for the rational design of more potent and selective compounds. mdpi.com

Virtual Screening: Computational methods can be used to screen large databases of virtual compounds to identify promising candidates for synthesis and experimental testing, saving significant time and resources. mdpi.comnih.gov

A recent study successfully combined the synthesis of a novel pyrazole-containing compound with DFT modeling. The theoretical electronic absorption spectra, calculated using advanced methods, showed excellent agreement with the observed experimental spectra, validating the computational approach and providing deeper insight into the material's photophysical characteristics. researchgate.net

Expansion of Synthetic Applications and Building Block Utility

This compound is not just a molecule of interest in its own right, but also a valuable building block for the construction of more complex and functional molecules. Its hydroxymethyl group provides a reactive handle for a wide range of chemical transformations.

Future research will focus on expanding its utility in several key areas:

Ligand Synthesis: The compound and its close derivatives serve as excellent precursors for creating novel ligands for coordination chemistry. The hydroxymethyl group can be readily converted into other functionalities, such as aldehydes or amines, to produce asymmetric ligands capable of forming mixed-metal polynuclear complexes. rsc.org

Medicinal Chemistry: The phenylpyrazole scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities. nih.gov this compound is a key intermediate for synthesizing derivatives with potential applications as kinase inhibitors for cancer therapy, TRPV1 antagonists for pain management, and antimicrobial agents. nih.govnih.govnih.gov

Development of Novel Heterocycles: The compound serves as a starting point for the synthesis of more elaborate heterocyclic systems. For example, it can be used to construct pyrazolyl-thiazoles and other fused-ring structures, which are then screened for biological activity. nih.gov The inherent reactivity of the pyrazole ring and the hydroxymethyl group allows for a wide range of cyclization and annulation strategies. acs.org

The versatility of this building block is highlighted by its use in synthesizing a variety of bioactive compounds, demonstrating its significant potential in the development of new therapeutics and functional materials. nih.govnih.govatlantis-press.com

Q & A

Q. Table 1. Key Reaction Parameters

ParameterConditionReference
SolventEthanol or xylene
TemperatureReflux (~78°C for ethanol)
Purification MethodRecrystallization (methanol/ethanol)

Basic: What spectroscopic and physical characterization methods are recommended?

Answer:

  • Melting Point : The compound has a reported melting point of 120–122°C (for a structural analog, (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol) .
  • Chromatography : Use HPLC with C18 columns (e.g., Purospher®STAR) for purity analysis, as described in regulated pharmaceutical methods .
  • Spectroscopy : Employ FTIR for functional group verification (e.g., –OH stretch ~3200 cm⁻¹) and NMR for structural elucidation (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .

Advanced: How can computational methods elucidate electronic properties?

Answer:

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization functions (ELF). Steps include:
    • Generate wavefunction files from DFT calculations (e.g., Gaussian).
    • Visualize ESP surfaces to identify nucleophilic/electrophilic regions .
    • Analyze bond orders and orbital compositions to study substituent effects on the pyrazole ring .
  • Topology Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to study electron density critical points, particularly for hydrogen-bonding interactions .

Advanced: How to resolve contradictions in crystallographic data?

Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement. Key steps:
    • Import intensity data and solve phases via direct methods (SHELXS/SHELXD) .
    • Refine hydrogen atoms using riding models (C–H = 0.95–0.98 Å, Uiso = 1.2–1.5 Ueq) .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify interactions (e.g., R₂²(8) motifs) and resolve packing ambiguities .

Q. Table 2. Common Crystallographic Challenges and Solutions

ChallengeResolution StrategyReference
Twinned dataUse SHELXL’s TWIN/BASF commands
Weak hydrogen bondsValidate via topology analysis

Advanced: How to address purification challenges for pyrazole derivatives?

Answer:

  • Recrystallization Optimization :
    • Screen solvents (e.g., ethanol vs. methanol) to improve crystal yield .
    • Adjust cooling rates: Slow cooling (0.5°C/min) enhances crystal size and purity .
  • Chromatographic Methods : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) for polar impurities .

Advanced: How to analyze biological activity correlations with structural features?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Compare analogs (e.g., 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole) for antimicrobial activity .
    • Use docking studies to map the pyrazole’s hydroxyl group to target active sites (e.g., kinase inhibitors) .
  • In Vitro Assays : Test cytotoxicity in carcinoma cells (e.g., P19 cells) at 1 µM concentrations, monitoring viability via MTT assays .

Advanced: How to validate hydrogen bonding networks in crystal structures?

Answer:

  • X-ray Diffraction : Measure bond lengths and angles (e.g., O–H···N interactions at ~2.8 Å) .
  • DFT Validation : Compare experimental geometries with optimized structures (B3LYP/6-311G**) to confirm interaction energies .

Q. Table 3. Key Hydrogen Bonding Metrics

Interaction TypeDistance (Å)Angle (°)Reference
O–H···N (intramolecular)2.75–2.85155–160
C–H···π3.2–3.5145–150

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.